molecular formula C20H22N2O3 B2923814 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941957-35-3

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2923814
CAS No.: 941957-35-3
M. Wt: 338.407
InChI Key: FOXIKHBSQSSVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-oxopyrrolidin-1-yl moiety attached to a substituted phenyl ring and a 4-methylphenoxy group. Its molecular formula (C21H24N2O3) and functional groups position it within a broader class of acetamide-based therapeutics and research compounds.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)25-13-19(23)21-16-8-7-15(2)18(12-16)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXIKHBSQSSVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

a) Substituent Variations
  • Target Compound : Contains a 4-methyl group and 2-oxopyrrolidin-1-yl at the 3-position of the phenyl ring.
  • Compound 4s (): Features a trifluoromethylphenyl group, introducing electronegative substituents that enhance metabolic stability but may reduce solubility compared to the target’s methylphenoxy group .
b) Aromatic Ring Replacements
  • Compound 15a () : Replaces the phenyl ring with a triazole-hydroxymethyl group, altering hydrogen-bonding capacity and solubility .
  • Compound 11p () : Incorporates a benzodiazepine-pyrimidopyrimidine hybrid, significantly increasing molecular complexity and likely targeting DNA repair enzymes .

Pyrrolidinone Modifications

  • Compound 4t () : Retains the 2-oxopyrrolidin-1-yl group but attaches it to a 2-trifluoromethylphenyl ring, which may improve blood-brain barrier penetration due to increased lipophilicity .
  • Compound 4x () : Replaces the phenyl ring with a cyclohexane-carboxamide, reducing aromatic interactions but enhancing conformational flexibility .

Acetamide Chain Variations

  • Compound 130 () : Modifies the acetamide with a fluorophenyl-oxadiazole group, demonstrating antiviral activity against SARS-CoV-2 via protease inhibition .
  • Compound in : Substitutes the acetamide’s phenyl group with pyrazole and thiophene methyl groups, resulting in flavoring applications due to cooling sensory properties .

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
Target Compound C21H24N2O3 352.43 4-methylphenoxy, 2-oxopyrrolidin-1-yl N/A -
4s (Ugi derivative) C20H22F3N3O2 405.41 Trifluoromethylphenyl N/A
2h (Imatinib analog) C24H22N6O2 426.47 Pyridinyl-pyrimidinylamine 229–231
Compound 130 (SARS-CoV-2 inhibitor) C19H18FN5O3 383.38 Fluorophenyl-oxadiazole N/A

Research Findings and Implications

  • Synthetic Yields : Ugi reaction derivatives (e.g., 4s, 4t) exhibit moderate yields (38–50%), suggesting room for optimization compared to traditional amide coupling methods .
  • Safety: Ethylphenoxy analogs () highlight the importance of substituent choice, as methyl groups may mitigate toxicity risks compared to ethyl or halogenated variants .

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the benzamide class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2, with a molecular weight of approximately 310.39 g/mol. The compound features a benzamide core with a pyrrolidine moiety and a phenoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N2O2
Molecular Weight310.39 g/mol
Structural ClassBenzamide

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Compounds in the benzamide class often demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Analgesic Activity : The analgesic effects of this compound have been observed in various studies, indicating its potential use in pain management.
  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, highlighting its potential in oncology.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory and pain pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes or influence signaling pathways associated with pain perception.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide core can significantly affect its potency and selectivity.

Key Findings in SAR Studies :

  • Substituent Positioning : Alterations in the position of methyl or phenoxy groups can enhance or diminish biological activity.
  • Pyrrolidine Moiety Influence : The presence of the pyrrolidine ring is essential for maintaining the compound's pharmacological effects.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of similar benzamide derivatives. Results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting that this compound could exhibit similar effects .

Study 2: Analgesic Effects

In another case study focusing on analgesic properties, researchers evaluated various acetamide derivatives for their pain-relieving capabilities. The findings indicated that certain structural modifications led to enhanced analgesic effects, supporting further investigation into this compound .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide in academic settings?

Methodological Answer:
The compound can be synthesized via multi-step coupling reactions. A general approach involves:

Core Structure Preparation : React 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride.

Amide Bond Formation : Couple the intermediate with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base).

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
Key Validation : Confirm reaction completion via TLC and intermediate purity using HPLC (>95% purity threshold).

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, pyrrolidinone carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z: calculated from molecular formula).
  • X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation (ethanol/water mix) and compare bond angles/lengths to similar acetamide derivatives .

Advanced: What strategies optimize synthesis yield in multi-step routes?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Apply factorial design to variables (e.g., temperature, stoichiometry, solvent polarity). For example, increasing reaction temperature from 25°C to 50°C may improve amide coupling efficiency by 15–20% .
  • Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings if intermediates require aryl-amine bonds .
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, reducing side-product formation .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation steps:

Purity Reassessment : Verify compound purity (>99% via HPLC) and exclude degradation products (e.g., hydrolyzed acetamide).

Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies).

Structural Analogs Comparison : Compare activity with derivatives (e.g., replacing 4-methylphenoxy with fluorophenyl groups) to identify structure-activity relationships (SAR) .

Molecular Docking : Use computational models to assess binding affinity consistency with crystallographic data (e.g., pyrrolidinone interactions with target enzymes) .

Basic: What safety protocols are critical during handling?

Methodological Answer:
Based on structurally related acetamides:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166 standard). Use fume hoods for powder handling .
  • Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact; wash hands post-handling .
  • First Aid : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Advanced: How to design in vitro pharmacological studies for target validation?

Methodological Answer:

Target Selection : Prioritize kinases or GPCRs based on structural motifs (e.g., pyrrolidinone’s affinity for protease-activated receptors) .

Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate. Calculate IC50_{50} via nonlinear regression (e.g., GraphPad Prism).

Off-Target Screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .

Positive Controls : Compare to known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.